2-(2,3-Difluorobenzylidene)malononitrile
Description
2-(2,3-Difluorobenzylidene)malononitrile is a benzylidenemalononitrile derivative characterized by two fluorine atoms at the 2- and 3-positions of the aromatic ring. This compound belongs to a class of organic molecules widely studied for their electron-deficient π-conjugated systems, which are critical in materials science, particularly in organic electronics and catalysis . The fluorine substituents enhance electron-withdrawing effects, influencing reactivity, molecular packing, and optoelectronic properties.
Properties
Molecular Formula |
C10H4F2N2 |
|---|---|
Molecular Weight |
190.15g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4F2N2/c11-9-3-1-2-8(10(9)12)4-7(5-13)6-14/h1-4H |
InChI Key |
JINCVDANGHFJGO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)F)C=C(C#N)C#N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C(C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (EWGs: -NO₂, -CF₃, halogens) accelerate reactions by stabilizing the intermediate enolate .
- The 2,3-difluoro derivative likely exhibits enhanced reactivity compared to mono-fluorinated analogs due to additive electron withdrawal, though steric hindrance from adjacent substituents may slightly offset this effect.
Structural and Crystallographic Comparisons
Crystal packing and intermolecular interactions are influenced by substituent positions:
- 2-(4-Fluorobenzylidene)malononitrile: Forms planar structures with weak C–H···N hydrogen bonds, favoring dense packing .
- 2-(4-Chlorobenzylidene)malononitrile: Exhibits similar packing but with larger van der Waals radii of Cl, leading to slightly expanded lattices .
- 2-(3-Cyano-4-methyl-5,5-diphenylfuran-2-ylidene)malononitrile: Non-planar structure with C–H···π interactions; bulky substituents disrupt π-stacking .
- 2-(2,3-Dichlorobenzylidene)malononitrile: Structural analog with Cl substituents; likely exhibits stronger halogen bonding than fluorine analogs .
Prediction for 2,3-Difluoro Derivative :
- Adjacent fluorine atoms may induce torsional strain in the benzylidene ring, reducing planarity. However, strong C–F dipole interactions could enhance crystalline order, beneficial for charge transport in electronic devices.
Physicochemical Properties
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